molecular formula C9H5BrO2 B11718156 4-Bromo-1,2-indandione

4-Bromo-1,2-indandione

Cat. No.: B11718156
M. Wt: 225.04 g/mol
InChI Key: WPGVSNPCYJQZBC-UHFFFAOYSA-N
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Description

4-Bromo-1,2-indandione is an organic compound belonging to the indandione family. It is characterized by a bromine atom attached to the fourth position of the indandione ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-indandione typically involves the bromination of 1,2-indandione. One common method is the electrochemical oxidation of bromide in the presence of 1,2-indandione. This process is carried out in a mixture of water/acetic acid and methanol/acetic acid, using cyclic voltammetry and controlled-potential coulometry . Another method involves the use of bromine or N-bromosuccinimide as brominating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical synthesis, which offers high yield and purity. This method is preferred due to its efficiency and the ability to control the rate of bromine release .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-indandione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1,2-indandione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-indandione involves its interaction with various molecular targets. It can act as an electrophile, participating in nucleophilic substitution reactions. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophiles. This property is exploited in designing inhibitors that target specific enzymes or proteins .

Comparison with Similar Compounds

Uniqueness of 4-Bromo-1,2-indandione: The presence of the bromine atom at the fourth position makes this compound more reactive and versatile in chemical reactions compared to its non-brominated counterparts. This unique feature allows for a broader range of applications in synthesis and research .

Properties

Molecular Formula

C9H5BrO2

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-3H-indene-1,2-dione

InChI

InChI=1S/C9H5BrO2/c10-7-3-1-2-5-6(7)4-8(11)9(5)12/h1-3H,4H2

InChI Key

WPGVSNPCYJQZBC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)C1=O

Origin of Product

United States

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